Negligible In Vivo Glucuronidation of Enalapril vs. Perindopril and Ramipril in Isolated Perfused Rat Liver
In an isolated perfused rat liver model, enalapril, perindopril, and ramipril were administered at 100 µg doses. Glucuronide metabolites were detected in bile in significant concentrations only for perindopril and ramipril, while base hydrolysis of perfusate samples showed that little metabolism of enalapril occurred other than rapid conversion to its diacid form (enalaprilat) [1]. Enalapril hepatic clearance was 0.63 ml/min compared to 0.87 ml/min for perindopril and 9.9 ml/min for ramipril, with biliary excretion of the diacid forms at 46%, 27%, and 71% of the administered dose over 4 hr, respectively [1]. The near-absence of enalapril glucuronide in this model contrasts sharply with the extensive glucuronidation observed for perindopril and ramipril.
| Evidence Dimension | Glucuronide metabolite detection in bile (isolated perfused rat liver) |
|---|---|
| Target Compound Data | Enalapril glucuronide: not detected in bile in significant concentrations; little metabolism beyond conversion to enalaprilat diacid |
| Comparator Or Baseline | Perindopril and ramipril: glucuronide metabolites detected in bile in significant concentrations; both extensively metabolized beyond the diacid form |
| Quantified Difference | Qualitative absence vs. significant presence; hepatic clearance enalapril 0.63 ml/min vs. ramipril 9.9 ml/min (~16-fold difference) |
| Conditions | Isolated perfused rat liver; 100 µg dose; 4 hr perfusion; base hydrolysis of perfusate for conjugate detection |
Why This Matters
Procurement of enalapril acyl glucuronide cannot be substituted with perindopril or ramipril glucuronide reference standards due to fundamentally different in vivo formation kinetics and abundance, directly impacting the relevance of impurity profiling methods.
- [1] Drummer OH, Nicolaci J, Iakovidis D. Biliary excretion and conjugation of diacid angiotensin-converting enzyme inhibitors. J Pharmacol Exp Ther. 1990;252(3):1202-1206. PMID: 2319468. View Source
